molecular formula C21H24N2O4 B256300 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

カタログ番号 B256300
分子量: 368.4 g/mol
InChIキー: GPOJSKQHJASXNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the late 1960s and has been approved for use in the United States since 2003. Memantine is an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease.

作用機序

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione works by blocking the activity of the NMDA receptor in the brain. This receptor is involved in learning and memory, and its dysfunction is thought to contribute to the symptoms of Alzheimer's disease. By blocking the activity of this receptor, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione helps to improve cognitive function and reduce the accumulation of beta-amyloid.
Biochemical and Physiological Effects:
3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has several biochemical and physiological effects in the brain. It has been shown to reduce the activity of the NMDA receptor, which can help to improve cognitive function. It also reduces the accumulation of beta-amyloid, which is thought to contribute to the development of Alzheimer's disease. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to reduce inflammation in the brain, which can help to improve cognitive function and reduce the risk of developing Alzheimer's disease.

実験室実験の利点と制限

One advantage of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it has been extensively studied in both preclinical and clinical settings, so there is a lot of data available on its effects. Additionally, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has a well-defined mechanism of action, which makes it easier to study. However, one limitation of using 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione in lab experiments is that it is a drug that is used to treat Alzheimer's disease, so it may not be relevant to other areas of research.

将来の方向性

There are several future directions for research on 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione. One area of research is to investigate its potential use in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is a need for more research on the long-term effects of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione, particularly in patients with mild cognitive impairment.

合成法

The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione involves several steps, including the reaction of 1-adamantylamine with 1,3-benzodioxol-5-carboxylic acid, followed by the addition of acetic anhydride and pyrrolidine. The resulting compound is then purified and crystallized to yield 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione.

科学的研究の応用

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been extensively studied in both preclinical and clinical settings. In preclinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function and reduce the accumulation of beta-amyloid, a protein that is thought to contribute to the development of Alzheimer's disease. In clinical studies, 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione has been shown to improve cognitive function, behavior, and activities of daily living in patients with moderate to severe Alzheimer's disease.

特性

製品名

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione

分子式

C21H24N2O4

分子量

368.4 g/mol

IUPAC名

3-(1-adamantylamino)-1-(1,3-benzodioxol-5-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N2O4/c24-19-7-16(22-21-8-12-3-13(9-21)5-14(4-12)10-21)20(25)23(19)15-1-2-17-18(6-15)27-11-26-17/h1-2,6,12-14,16,22H,3-5,7-11H2

InChIキー

GPOJSKQHJASXNG-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

正規SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)C5=CC6=C(C=C5)OCO6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。